molecular formula C10H18N2O B15325028 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol

3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol

Cat. No.: B15325028
M. Wt: 182.26 g/mol
InChI Key: IDZCIHCENTXBCP-UHFFFAOYSA-N
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Description

3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol is a pyrazole derivative characterized by a 1H-pyrazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 4-position with a propan-1-ol chain. The propanol moiety introduces a hydrophilic primary alcohol group, which may enhance solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-[1-(2-methylpropyl)pyrazol-4-yl]propan-1-ol

InChI

InChI=1S/C10H18N2O/c1-9(2)7-12-8-10(6-11-12)4-3-5-13/h6,8-9,13H,3-5,7H2,1-2H3

InChI Key

IDZCIHCENTXBCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isobutyl-1h-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-isobutyl-1H-pyrazole with a suitable propanol derivative. One common method is the alkylation of 1-isobutyl-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(1-Isobutyl-1h-pyrazol-4-yl)propan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isobutyl-1h-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using reagents like tosyl chloride.

Major Products Formed

    Oxidation: Formation of 3-(1-Isobutyl-1h-pyrazol-4-yl)propanal or 3-(1-Isobutyl-1h-pyrazol-4-yl)propanone.

    Reduction: Formation of 3-(1-Isobutyl-1h-pyrazol-4-yl)propane.

    Substitution: Formation of 3-(1-Isobutyl-1h-pyrazol-4-yl)propyl halides or amines.

Scientific Research Applications

3-(1-Isobutyl-1h-pyrazol-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Isobutyl-1h-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table compares key structural and computational properties of 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol with similar pyrazole derivatives:

Compound Name Substituents on Pyrazole Core Functional Groups Molecular Weight (g/mol) Calculated logP<sup>a</sup> Biological Target
3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol 1: 2-methylpropyl; 4: propan-1-ol Primary alcohol ~209.3 ~1.8 Not specified
1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 1: 3-chlorophenyl; 4: 1,4-diazepane Diazepane (7-membered ring) ~306.8 ~3.2 5-HT7 receptor antagonist
1-((1H-pyrazol-4-yl)methyl)-3-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives 1: (imidazol-2-one)-methyl; 4: phenyl Imidazolone, phenyl ~280.3 ~2.5 GPR139 antagonist
3-[1-(4-fluorophenyl)-3-methyl-5-(3-methylphenoxy)-1H-pyrazol-4-yl]-N-(2-methylpropyl)propanamide 1: 4-fluorophenyl; 4: propanamide; 5: 3-methylphenoxy Amide, fluorophenyl, ether ~443.5 ~4.1 Not specified

<sup>a</sup> logP values estimated using computational tools like Multiwfn .

Key Observations:
  • Lipophilicity : The target compound’s logP (~1.8) is lower than analogs with aromatic or amide substituents (e.g., ~4.1 for the fluorophenyl-propanamide derivative ), suggesting higher hydrophilicity due to the alcohol group.
  • Functional Group Impact: The primary alcohol in the target compound enhances solubility but may reduce metabolic stability compared to amides or ethers. Fluorine and chlorine in other derivatives increase lipophilicity and may enhance blood-brain barrier penetration .

Pharmacological and Target Selectivity

  • Serotonin Receptor Targeting: The diazepane-containing analog (Table 4 in ) exhibits high selectivity for 5-HT7 receptors, attributed to its bulky diazepane substituent, which may occupy specific receptor subpockets. The target compound’s smaller isobutyl-propanol chain might favor interactions with different serotonin receptor subtypes.
  • GPR139 Antagonism: Imidazolone derivatives () demonstrate activity as GPR139 antagonists, a target linked to depression. The rigid imidazolone ring likely provides conformational restraint, a feature absent in the flexible propanol chain of the target compound.
  • Amide vs. Alcohol : The fluorophenyl-propanamide analog includes an amide group, which improves metabolic stability and may facilitate sustained receptor engagement compared to the alcohol’s shorter half-life.

Computational Insights

  • The propanol group in the target compound shows regions of high ESP near the hydroxyl oxygen, favoring hydrogen-bond donor interactions.
  • In contrast, the amide group in exhibits dual ESP peaks (carbonyl oxygen and NH), enabling stronger dipole interactions with receptors.

Biological Activity

3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C10H19N3O, has been studied for various pharmacological effects, including its antioxidant, anti-inflammatory, and neuroprotective properties.

The compound's molecular weight is 197.28 g/mol, and it features a hydroxyl group, which is crucial for its biological activity. The structure of the compound can be represented as follows:

PropertyValue
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
CAS Number2228401-59-8

Antioxidant Activity

Research has highlighted the antioxidant capabilities of pyrazole derivatives, including 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol. A study demonstrated that various pyrazole derivatives exhibited significant free radical scavenging activity in assays such as DPPH and ABTS. The compound's ability to mitigate oxidative stress suggests potential applications in treating conditions associated with oxidative damage .

Neuroprotective Effects

In vivo studies have indicated that this pyrazole derivative may provide neuroprotective benefits. For instance, compounds similar to 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol showed efficacy in reducing infarct size in models of ischemic stroke. These findings suggest that the compound could be beneficial in neurodegenerative diseases or acute ischemic events by protecting neuronal cells from damage caused by oxidative stress and inflammation .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This activity is particularly relevant for conditions such as arthritis and other inflammatory disorders .

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives:

  • Antioxidant Study : A recent investigation synthesized multiple pyrazole derivatives, including those similar to 3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol, which demonstrated strong antioxidant activity through various assays (DPPH, ORAC) and showed protective effects in neuronal cell lines subjected to oxidative stress .
  • Neuroprotection : In a mouse model of focal cerebral ischemia, a related pyrazole derivative exhibited significant neuroprotective effects, reducing infarct volume and improving neurological outcomes post-stroke .
  • Anti-inflammatory Effects : Research has shown that certain pyrazole derivatives can downregulate inflammatory markers in vitro, indicating their potential use in treating inflammatory diseases .

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